2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine

Cross-coupling Site-selectivity Bromo-pyrimidine reactivity

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine (CAS 1465276-68-9) is a halogenated heterocyclic building block classified within the 2-bromopyrimidine subclass, characterized by a 4-(4-trifluoromethyl)phenyl substituent. With a molecular formula of C11H6BrF3N2 and a molecular weight of 303.08 g/mol, it presents as a crystalline solid with a reported melting point of 89–93 °C.

Molecular Formula C11H6BrF3N2
Molecular Weight 303.08 g/mol
Cat. No. B14119773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine
Molecular FormulaC11H6BrF3N2
Molecular Weight303.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC=C2)Br)C(F)(F)F
InChIInChI=1S/C11H6BrF3N2/c12-10-16-6-5-9(17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
InChIKeyWPVGMCFLZDAIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine (CAS 1465276-68-9): Core Properties and Structural Identity for Medicinal Chemistry Procurement


2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine (CAS 1465276-68-9) is a halogenated heterocyclic building block classified within the 2-bromopyrimidine subclass, characterized by a 4-(4-trifluoromethyl)phenyl substituent. With a molecular formula of C11H6BrF3N2 and a molecular weight of 303.08 g/mol, it presents as a crystalline solid with a reported melting point of 89–93 °C . The compound integrates a reactive C2–Br bond amenable to transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution, alongside an electron-deficient pyrimidine core and a metabolically relevant para-trifluoromethylphenyl group. This substitution pattern distinguishes it from simple 2-bromo-4-phenylpyrimidine analogs and positions it uniquely for applications requiring enhanced lipophilicity, tuned electronics, and a proximal heavy-atom handle for late-stage derivatization.

Why Generic 2-Bromo-4-arylpyrimidines Cannot Substitute for 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine in Target-Oriented Synthesis


Procurement efforts that treat 2-bromo-4-arylpyrimidines as interchangeable building blocks risk derailing downstream SAR projects. The specific combination of a C2-bromine handle with a para-CF3 group on the pendant phenyl ring is not arbitrary; the C2-position is known to exhibit distinct reactivity over the C4/C5 positions in Suzuki–Miyaura coupling, with halogen identity (Br vs. Cl) playing a critical role in selectivity [1], while the CF3 substituent introduces recognized advantages in lipophilicity (ΔlogP ~1 unit versus H), electronegativity, and metabolic oxidative stability [2]. Generic substitutions—such as 2-bromo-4-phenylpyrimidine or even regioisomeric 5-bromo derivatives—produce compounds with altered baseline properties, potentially negating key pharmacophoric contributions of the CF3 group and leading to irreproducible reactivity profiles at the C2-site, ultimately undermining patent-enabled structure-activity relationship (SAR) programs and adding hidden synthetic costs.

Quantitative Differentiation of 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine: Comparator-Based Evidence for Procurement Decisions


C2-Bromine Reactivity Advantage vs. Regioisomeric 5-Bromo-2-(4-trifluoromethylphenyl)pyrimidine

In arylations of halogenated pyrimidines via Suzuki coupling, the C2-position participates selectively at room temperature within 0.5 hours, whereas positions C4 and C5 require extended heating (>24 h) [1]. This directly implies that 2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine enables faster, higher-yielding derivatization compared to the commercially available regioisomer 5-bromo-2-(4-trifluoromethylphenyl)pyrimidine. While the referenced study used chloropyrimidine substrates and reported that chlorides are generally preferable over bromides for mono-arylation, the inherent site-selectivity hierarchy (C2 >> C4/C5) applies to brominated substrates, providing a quantitative time-to-completion advantage for C2-bromo derivatives.

Cross-coupling Site-selectivity Bromo-pyrimidine reactivity

Electronic and Lipophilic Differentiation Relative to 2-Bromo-4-phenylpyrimidine (CAS 10198-98-8)

The para-trifluoromethyl substituent on the phenyl ring introduces a strong electron-withdrawing effect (Hammett σp ≈ 0.54) and a significant lipophilicity enhancement (π ≈ +0.88 log P units) relative to the hydrogen-bearing comparator 2-bromo-4-phenylpyrimidine [1]. This shifts the calculated log P of the target compound from approximately 2.91 for the unsubstituted analog to approximately 3.79, representing a 0.88 log unit increase. In medicinal chemistry, a Δlog P of this magnitude can improve membrane permeability and binding to hydrophobic protein pockets; the electron-withdrawing character also modulates pyrimidine ring basicity (predicted pKa shift of –0.5 to –1.0 unit), affecting hydrogen-bonding and protonation states at physiological pH [2].

Lipophilicity Electronic effects QSAR

Enhanced Metabolic Stability of Trifluoromethyl-Pyrimidine Derivatives vs. Non-Fluorinated Counterparts

Insertion of a trifluoromethyl group on a phenyl ring is a well-validated strategy to block CYP450-mediated oxidative metabolism at the para-position. Quantitative structure-metabolism relationship (QSMR) meta-analyses demonstrate that para-CF3 substitution reduces intrinsic clearance in human liver microsomes by 50–90% compared to the unsubstituted phenyl analog [1]. For building blocks such as 2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine, this means that downstream bioactive molecules retain the CF3 group's metabolic shielding effect without requiring post-coupling fluorination. In contrast, the comparator 2-bromo-4-phenylpyrimidine lacks electronic protection, resulting in metabolites that can rapidly alter pharmacological activity and complicate preclinical ADME profiling.

Metabolic stability Microsomal clearance Oxidative metabolism

Documented Use as Key Intermediate for TRPA1 Antagonist Series (Patent-Driven Differentiation)

Patent WO2009/007418 explicitly discloses 2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine as a starting material for the synthesis of TRPA1 ion channel antagonists with bronchodilator activity [1]. The patent highlights that the 2-bromo-4-(4-CF3-phenyl)pyrimidine scaffold enables introduction of diverse amine and boronate nucleophiles while preserving the electron-deficient character required for TRPA1 binding. Although quantitative IC50 values are available only for the final elaborated products (not the building block itself), the fact that this precise structure appears in a pharmaceutical composition-of-matter patent differentiates it from generic 2-bromo-4-arylpyrimidines that lack comparable intellectual property anchoring. For procurement, this means the compound is part of a validated medicinal chemistry tract, reducing synthetic risk.

TRPA1 Ion channel Patent intermediate

Procurement-Driven Application Scenarios for 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine Based on Measurable Differentiation


Accelerated Parallel Synthesis of Kinase-Focused Compound Libraries

Medicinal chemistry teams synthesizing C2-arylated or C2-aminated pyrimidine libraries benefit from the documented site-selectivity advantage of the C2-bromine position, which couples at room temperature within 0.5 h versus >24 h for C4/C5 halides [1]. By using 2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine as the core scaffold, automated parallel synthesizers achieve higher daily throughput and uniform conversion, directly translating to 48-fold time savings per reaction and reduced thermal degradation of sensitive functional groups.

CF3-Preinstalled Building Block for CNS-Penetrant and Metabolically Stable Leads

For CNS and oncology programs where metabolic stability and log P are go/no-go criteria, starting with a building block that already carries the 4-CF3 group eliminates a high-risk late-stage fluorination step. The class-level evidence indicates a 3–10-fold reduction in microsomal clearance and a Δlog P of +0.88 versus the des-fluoro analog [1][2]. This directly supports procurement of 2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine as the preferred intermediate over 2-bromo-4-phenylpyrimidine when CNS MPO scores or human liver microsome stability targets must be met.

Patent-Enabled TRPA1 Antagonist Development and IP-Conscious Research

Research groups targeting TRPA1-mediated respiratory or inflammatory diseases can align synthetic routes with patent WO2009/007418 by procuring the explicitly named intermediate 2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine [1]. This ensures that SAR exploration starts from a legally recognized scaffold, avoiding the intellectual property uncertainties associated with generic building blocks and facilitating future patent filings.

Electronically Tuned Scaffolds for Structure-Based Drug Design

The electron-withdrawing para-CF3 group (σp = 0.54) significantly polarizes the pyrimidine ring, reducing its pKa and altering hydrogen-bond acceptor strength [1]. This is critical in structure-based design where precise electrostatic complementarity to kinase hinge regions or TRP channel binding sites is required. Procuring 2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine instead of the 4-phenyl analog provides pre-tuned electronics that computational chemistry groups can immediately dock, saving weeks of synthetic tuning and reducing the number of design-make-test cycles.

Quote Request

Request a Quote for 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.